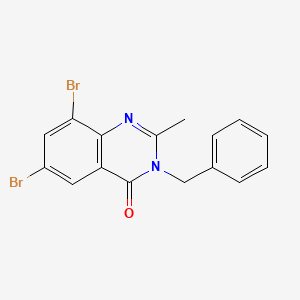![molecular formula C20H19NO5 B12915130 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-30-7](/img/structure/B12915130.png)
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a fused isoindolo-isoquinoline core, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindole structure.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Fusion with Isoquinoline: The isoindole core is then fused with an isoquinoline moiety through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Chemical Reactions Analysis
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the isoindole-isoquinoline core.
Scientific Research Applications
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology, due to its ability to interact with specific cellular pathways.
Industry: While its industrial applications are limited, it may be used in the development of specialized materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and fused ring structure allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including the inhibition of enzyme activity or the alteration of signal transduction pathways.
Comparison with Similar Compounds
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with similar compounds such as:
2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium,hydroxide: This compound shares a similar core structure but differs in its oxidation state and functional groups.
2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride: This compound has an additional methyl group and a chloride ion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and the fused isoindole-isoquinoline core, which confer distinct chemical and biological properties.
Properties
CAS No. |
84245-30-7 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H19NO5/c1-23-16-6-11-5-15-13-8-18(25-3)17(24-2)7-12(13)10-21(15)20(22)14(11)9-19(16)26-4/h5-9H,10H2,1-4H3 |
InChI Key |
OYFFEONJWACRPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


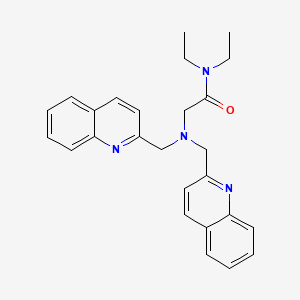
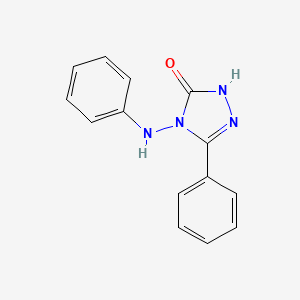
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
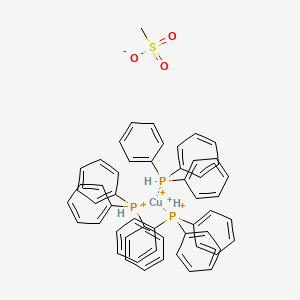
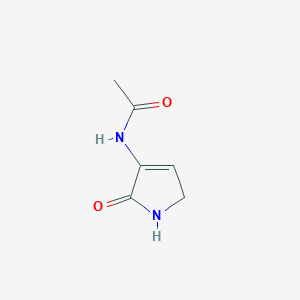
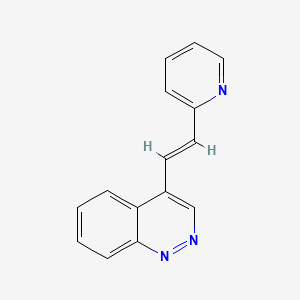
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
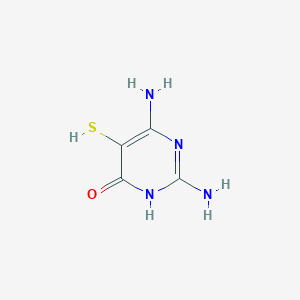
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
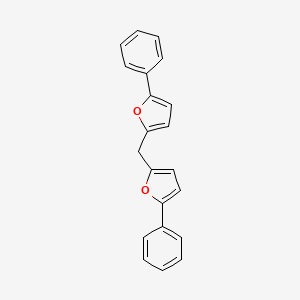
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
